molecular formula (CH3NH)2CO<br>C3H8N20<br>C3H8N2O B165225 1,3-Dimethylurea CAS No. 96-31-1

1,3-Dimethylurea

Cat. No.: B165225
CAS No.: 96-31-1
M. Wt: 88.11 g/mol
InChI Key: MGJKQDOBUOMPEZ-UHFFFAOYSA-N
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Description

1,3-Dimethylurea is a derivative of urea, characterized by the presence of two methyl groups attached to the nitrogen atoms of the urea molecule. It is a colorless crystalline powder with a relatively low toxicity profile. This compound is widely used as an intermediate in organic synthesis and has applications in various industries, including pharmaceuticals, textiles, and agriculture .

Mechanism of Action

Target of Action

1,3-Dimethylurea (DMU) is primarily used as an intermediate in organic synthesis . It is used for the synthesis of various compounds including caffeine, theophylline, pharmachemicals, textile aids, and herbicides . Therefore, the primary targets of DMU are the molecules it interacts with during these synthesis processes.

Mode of Action

The exact mode of action of DMU depends on the specific synthesis process it is involved in. In general, DMU can react with various compounds such as chlorine, aldehydes, ketones, inorganic acids, and nitrous acid . The resulting changes depend on the specific reactions and the compounds involved.

Action Environment

The action, efficacy, and stability of DMU can be influenced by various environmental factors. These can include the specific conditions of the synthesis process, such as temperature and pH, as well as the presence of other compounds. For example, DMU can react with sodium hypochlorite in the presence of alkali to produce nitrogen gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylurea can be synthesized through the nucleophilic addition of methylamine to urea. The reaction typically occurs in an aqueous medium without the need for organic co-solvents. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of urea with methylamine under controlled conditions. The process is designed to minimize impurities and maximize yield. The reaction is typically carried out in large reactors, followed by crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where one or both methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

Scientific Research Applications

1,3-Dimethylurea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1,3-Dimethylurea

This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its ability to form hydrogen bonds and participate in various chemical reactions enhances its versatility in organic synthesis and industrial processes .

Properties

IUPAC Name

1,3-dimethylurea
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InChI

InChI=1S/C3H8N2O/c1-4-3(6)5-2/h1-2H3,(H2,4,5,6)
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InChI Key

MGJKQDOBUOMPEZ-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)NC
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Molecular Formula

C3H8N2O
Record name N,N'-DIMETHYLUREA
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DSSTOX Substance ID

DTXSID5025156
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Molecular Weight

88.11 g/mol
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Physical Description

N,n'-dimethylurea appears as colorless crystals. (NTP, 1992), Other Solid, Colorless solid; [Hawley] Sheet; [Alfa Aesar MSDS] Colorless powder; [OECD SIDS: 1,3-Dimethylurea - 2003], Solid, COLOURLESS-TO-WHITE CRYSTALLINE POWDER.
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Boiling Point

514 to 518 °F at 760 mmHg (NTP, 1992), 268-270 °C, 269.00 °C. @ 760.00 mm Hg
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Flash Point

154 °C
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), VERY SOL IN WATER & ALCOHOL, INSOL IN ETHER, Solubility in water, g/100ml at 21.5 °C: 76.5 (good)
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Density

1.142 (NTP, 1992) - Denser than water; will sink, 1.142, 1.1 g/cm³
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Vapor Pressure

0.54 [mmHg], Vapor pressure, Pa at 20 °C: 0.042
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Color/Form

RHOMBIC BIPYRAMIDAL CRYSTALS FROM CHLOROFORM-ETHER, COLORLESS PRISMS

CAS No.

96-31-1
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Melting Point

226 °F (NTP, 1992), 108 °C, 108.00 °C. @ 760.00 mm Hg, 102-107 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 1,3-Dimethylurea (DMU) is C3H8N2O, and its molecular weight is 88.11 g/mol.

A: Yes, studies have used various spectroscopic techniques to characterize this compound. These include Raman spectroscopy [], Infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) [, , , , ], and X-ray diffraction [, ].

A: this compound has been successfully utilized in deep eutectic solvents, particularly in combination with choline chloride. These DESs exhibit desirable properties like low viscosity, high conductivity, and good thermal stability, making them suitable for applications such as gas capture [] and PET degradation [].

A: Yes, even trace amounts of water (hundreds of ppm) can significantly impact the polymorphic behavior of this compound. Specifically, water presence can lower the transition temperature between its polymorphic forms from 58°C to 25°C []. This highlights the importance of considering water content in applications involving this compound.

A: While this compound itself might not be a catalyst, it plays a crucial role in forming deep eutectic solvents with catalytic properties. For instance, this compound/Zn(OAc)2 DES exhibits excellent catalytic activity in polyethylene terephthalate (PET) glycolysis, attributed to the synergistic effect of acid and base formed within the DES [].

A: Yes, molecular docking studies have been conducted to investigate the potential interaction of this compound with biological targets like DNA Methyltransferase 1 (DNMT1) []. These simulations provide insights into potential binding modes and affinities, suggesting avenues for further research.

A: Studies investigating the structure-activity relationship of N-alkylureas and N-alkylthioureas reveal a correlation between their structure and teratogenic potential in rats and mice. For instance, while mono-alkylated thioureas like 1-methylthiourea exhibited teratogenicity, methylated ureas like this compound displayed fetotoxicity and malformations []. This underscores the importance of structural features in determining the biological activity of these compounds.

A: The solubility of this compound has been studied in various solvents, including water and several alcohols (methanol, ethanol, 1-propanol, etc.) [, ]. Generally, its solubility increases with increasing temperature and solvent polarity, suggesting that the dissolution process is endothermic and influenced by solute-solvent interactions.

A: Studies have investigated the toxicological profile of this compound. Animal studies suggest fetotoxicity and potential teratogenic effects at certain doses []. Further research is necessary to fully elucidate potential long-term effects and determine safe exposure limits.

A: Research indicates that sugarcane vinasse can significantly influence the persistence, sorption, and leaching potential of herbicides like this compound in different soil types []. Understanding these interactions is crucial for developing sustainable agricultural practices and minimizing the environmental impact of agrochemicals.

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